(2R)-Arimoclomol Maleic Acid
Description
The Critical Role of Protein Homeostasis in Biological Systems
Protein homeostasis is fundamental to the health and viability of every cell and, by extension, the entire organism. researchgate.net This complex network of quality control pathways ensures that proteins are correctly synthesized, folded into their precise three-dimensional structures, and transported to their designated locations within the cell. frontiersin.org Furthermore, it orchestrates the timely degradation of proteins that are damaged or no longer needed. researchgate.net This tightly regulated process involves molecular chaperones, the ubiquitin-proteasome system, and the autophagy-lysosomal pathway, all working in concert to maintain a functional proteome. frontiersin.org The integrity of the proteome is constantly challenged by both internal and external stressors, such as temperature fluctuations, oxidative stress, and genetic mutations. frontiersin.orgembopress.org In response to these challenges, cells activate sophisticated stress-responsive signaling pathways to restore balance. researchgate.net
Dysregulation of Proteostasis as a Fundamental Aspect of Disease Pathogenesis
A breakdown in the proteostasis network is a common thread in the pathology of numerous human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as certain cancers and metabolic conditions. plos.orgnews-medical.net The accumulation of misfolded or aggregated proteins can trigger a state of cellular stress, particularly in the endoplasmic reticulum (ER), the primary site of protein synthesis and folding for a significant portion of the proteome. nih.govresearchgate.net This ER stress, if prolonged, can overwhelm the cell's corrective measures and activate pathways leading to cell death. nih.gov In neurodegenerative diseases, this process is particularly damaging, as the progressive loss of specific neuronal populations is a key pathological feature. nih.govoup.com For instance, conditions like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) are characterized by the disruption of protein homeostasis. nih.gov The failure of the chaperone system to manage misfolded proteins is considered a critical factor in the development of such neurodegenerative conditions. mdpi.com
Therapeutic Strategies Involving the Modulation of Chaperone Systems
Given the central role of proteostasis collapse in disease, strategies aimed at reinforcing the cellular protein quality control machinery have become a major focus of therapeutic research. oup.com Modulating the chaperone system, which includes the highly conserved heat shock proteins (HSPs), represents a particularly attractive approach. frontiersin.org These molecular chaperones are at the forefront of the cellular stress response, tasked with preventing protein aggregation and facilitating the refolding of damaged proteins. embopress.org Therapeutic interventions are being developed to either enhance the expression or activity of these beneficial chaperones. biologists.com
The heat shock response (HSR) is a primary defense mechanism against proteotoxic stress, leading to the increased production of HSPs. embopress.org This response is primarily regulated by the heat shock transcription factor 1 (HSF1). mdpi.com Under normal conditions, HSF1 is kept in an inactive state, but upon cellular stress, it becomes activated and initiates the transcription of HSP genes. mdpi.com
Heat Shock Protein Amplifiers are a class of therapeutic agents that work by manipulating HSPs to help cells survive stressful conditions. goodrx.com Instead of directly inducing the HSR, which could have unintended consequences, "co-inducers" or "amplifiers" work by enhancing the cell's own stress-activated HSR. omicsonline.org This means they only boost HSP production in cells that are already under stress, offering a more targeted approach. omicsonline.org
(2R)-Arimoclomol, a hydroxylamine (B1172632) derivative, is an investigational compound that functions as a co-inducer of the heat shock response. alzdiscovery.orgdrugbank.com Its mechanism of action is believed to involve prolonging the activation of HSF1, thereby amplifying the production of crucial heat shock proteins, notably Hsp70. omicsonline.orgalzdiscovery.org This amplification of the natural cellular defense system helps to mitigate protein misfolding and aggregation. biosynth.com
Arimoclomol (B1213184) has been investigated for its potential therapeutic applications in several neurodegenerative diseases characterized by protein misfolding, including Amyotrophic Lateral Sclerosis (ALS), Niemann-Pick disease type C (NPC), and Inclusion Body Myositis. biosynth.com In the context of NPC, a lysosomal storage disorder, arimoclomol is thought to aid in the proper folding of the NPC1 and/or NPC2 proteins, helping to restore their function. alzdiscovery.org Furthermore, research has shown that arimoclomol can enhance the folding, maturation, and activity of the enzyme glucocerebrosidase, which is mutated in Gaucher Disease. nih.gov This suggests that by amplifying the HSR, arimoclomol can bolster the cell's capacity to handle misfolded proteins, a key factor in the progression of these diseases. biosynth.comnih.gov Preclinical studies in mouse models of ALS and FTD have also demonstrated that amplifying the HSR with arimoclomol can ameliorate disease-like phenotypes. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H24ClN3O7 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14+;2-1-/t13-;/m1./s1 |
InChI Key |
OHUSJUJCPWMZKR-KWHBQFAPSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CO/N=C(\C2=C[N+](=CC=C2)[O-])/Cl)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Chemical Structure, Stereochemistry, and Synthesis Research of 2r Arimoclomol Maleic Acid
Elucidation of the (2R) Stereoisomer and its Significance
(2R)-Arimoclomol is a specific stereoisomer of the arimoclomol (B1213184) molecule. Its chemical name is N-{[(2R)-2-Hydroxy-3-piperidin-1-ylpropyl]oxy}pyridine-3-carboximidoyl chloride 1-oxide. biosynth.comsynzeal.com The "(2R)" designation specifies the three-dimensional arrangement of atoms around the chiral center, which is the carbon atom bonded to the hydroxyl group. This specific spatial configuration is crucial for its biological activity. The IUPAC name for arimoclomol is N-[(2R,Z)-2-hydroxy-3-(1-piperidyl)propoxy]pyridine-3-carboximidoyl chloride 1-oxide. wikipedia.org
The significance of the (2R) stereoisomer lies in its role as a co-inducer of the heat shock response (HSR). rsc.orgrsc.org The HSR is a natural cellular defense mechanism that helps protect cells from damage caused by misfolded proteins. rsc.orgmndresearch.blog By amplifying this response, (2R)-Arimoclomol can assist in the proper folding and stabilization of proteins, which is a key area of investigation in various research models. biosynth.commndresearch.blog The specific stereochemistry of the (2R) form is what allows it to effectively interact with its yet-to-be-fully-determined molecular targets to potentiate this protective cellular pathway. rsc.org
Investigation into the Role of the Maleic Acid Salt in Compound Characteristics for Research Applications
(2R)-Arimoclomol is often formulated as a maleate (B1232345) salt for research and development purposes. biosynth.comscbt.comscbt.com Maleic acid is a dicarboxylic acid, with the IUPAC name (2Z)-but-2-enedioic acid. vaia.comnih.gov The formation of a salt with maleic acid can significantly influence the physicochemical properties of the parent compound, (2R)-Arimoclomol. These properties are critical for its application in research settings.
The use of a maleate salt can enhance the stability and solubility of the active compound. guidechem.commdpi.com For instance, forming a salt can lead to a more crystalline and less hygroscopic solid, which is easier to handle, formulate, and store. industrialchemicals.gov.au The solubility characteristics are particularly important for in vitro and in vivo studies, as they affect the compound's bioavailability and distribution. industrialchemicals.gov.au While the maleate salt form is common, other salt forms, such as citrate (B86180), have also been developed and investigated. newdrugapprovals.orgeuropa.eugoogle.com The choice of the salt form is a critical step in the development of a compound for research, as it can impact its performance in various experimental models. google.com
Advanced Synthetic Methodologies for (2R)-Arimoclomol Maleic Acid
The synthesis of this compound with high chiral purity is essential for its evaluation in research. Several synthetic strategies have been developed to achieve this, focusing on enantioselective methods and the preparation of labeled analogs for mechanistic studies.
Strategies for Enantioselective Synthesis
Enantioselective synthesis aims to produce the desired (2R) stereoisomer in high excess over its (2S) counterpart. One reported efficient chiral synthesis starts from (R)-(−)-glycidyl nosylate (B8438820), a chiral building block. rsc.orgrsc.org This method proceeds with complete retention of the chiral integrity, ensuring the final product is enantiopure. rsc.orgrsc.org
Another approach involves the resolution of a racemic mixture of arimoclomol. rsc.org This can be achieved using chiral resolving agents, such as (-)-dibenzoyl-L-tartaric acid, which selectively crystallize with one of the enantiomers, allowing for their separation. rsc.org Following resolution, the desired (R)-enantiomer can be isolated. rsc.org More advanced techniques like preparative supercritical fluid chromatography (SFC) have also been employed to separate the enantiomers of racemic arimoclomol. rsc.org
A retrosynthetic analysis of arimoclomol reveals a strategy involving a central chiral glycidyl (B131873) synthon that can be sequentially functionalized to introduce the necessary aldoxime and amine components while preserving the stereochemistry at the C2 position. rsc.org
Synthesis of Isotope-Labelled Analogs for Mechanistic Investigations
To investigate the mechanism of action and the metabolic fate of (2R)-Arimoclomol, isotope-labeled analogs are invaluable tools. nuvisan.com The synthesis of such analogs involves incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule's structure. nuvisan.comnih.gov For example, (2S)-Arimoclomol-d10 Maleic Acid, a deuterated analog, has been synthesized. americanchemicalsuppliers.com
These labeled compounds are chemically identical to the unlabeled version but can be distinguished using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nuvisan.comnih.gov This allows researchers to track the molecule's absorption, distribution, metabolism, and excretion (ADME) in biological systems, providing crucial insights into its pharmacokinetic and pharmacodynamic properties. nuvisan.com
Rigorous Analytical Techniques for Chemical Characterization in Research
Ensuring the chemical purity and, crucially, the chiral purity of this compound is paramount for the validity of research findings. A suite of rigorous analytical techniques is employed for its comprehensive characterization.
Application of Advanced Chromatography for Chiral Purity Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chiral purity of arimoclomol. skpharmteco.comchromatographyonline.com Specialized chiral HPLC columns, which contain a stationary phase with chiral selectors, are used to separate the (2R) and (2S) enantiomers. chromatographyonline.com These columns allow for the differential interaction of the enantiomers, leading to different retention times and enabling their quantification. chromatographyonline.com Modern chiral columns are compatible with reverse-phase conditions, broadening the range of molecules that can be analyzed. skpharmteco.com
Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations. rsc.org It often provides faster and more efficient separations compared to HPLC. As mentioned earlier, preparative SFC has been successfully used for the resolution of racemic arimoclomol. rsc.org Two-dimensional liquid chromatography (2D-LC), combining an achiral separation in the first dimension with an ultrafast chiral separation in the second, represents a state-of-the-art approach for the enantioselective determination of chiral compounds. ugent.be The analytical procedures for determining the enantiomeric purity of arimoclomol citrate have been thoroughly described and validated. europa.eu
The following table summarizes some of the key analytical data for this compound:
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₄ClN₃O₇ | biosynth.com |
| Molecular Weight | 429.85 g/mol | biosynth.comscbt.comscbt.com |
| CAS Number | 289893-26-1 | biosynth.comscbt.comscbt.com |
The following table outlines various synthetic approaches for Arimoclomol:
| Synthetic Approach | Key Reagents and Conditions | Outcome | Source |
| Published Patent Route | NH₂OH·HCl, NaHCO₃; piperidine; NaOH; NaNO₂, HCl | Racemic arimoclomol (8) | rsc.orgnewdrugapprovals.orgnewdrugapprovals.org |
| Chiral Synthesis | (R)-(−)-glycidyl nosylate (11) | Enantiopure arimoclomol (2) with retention of chiral integrity | rsc.orgnewdrugapprovals.orgrsc.org |
| Chiral Resolution | (−)-dibenzoyl-L-tartaric acid | (R)-enantiomer of arimoclomol | rsc.org |
| Supercritical Fluid Chromatography (SFC) | Preparative SFC | Separation of (R)-(+)-arimoclomol (2) and its enantiomer | rsc.org |
| Pyridine N-oxidation | H₂O₂ in AcOH on (R)-1 mesylate | (R)-(+)-arimoclomol (2) | rsc.orgrsc.org |
Molecular and Cellular Mechanisms of Action of 2r Arimoclomol Maleic Acid
Comprehensive Analysis of Heat Shock Response (HSR) Pathway Modulation
Arimoclomol's primary therapeutic action is the potentiation of the HSR, not by inducing cellular stress itself, but by amplifying a pre-existing stress response. alzdiscovery.orgresearchgate.net This unique co-inducing mechanism distinguishes it from direct HSP inducers. nih.gov
The central regulator of the HSR is the Heat Shock Factor 1 (HSF1). guidetopharmacology.org Under normal physiological conditions, HSF1 is kept in an inactive state, often in a complex with HSPs like HSP90. biorxiv.org When cells experience stress, such as the presence of misfolded proteins, HSF1 is released, becomes post-translationally modified, and trimerizes before moving to the nucleus. nih.gov
Arimoclomol's mechanism involves prolonging the activation of HSF1. researchgate.netguidetopharmacology.org It is thought to bind to activated HSF1, stabilizing its interaction with Heat Shock Elements (HSEs), which are specific DNA sequences in the promoter regions of heat shock genes. drugbank.comnih.govomicsonline.org This prolonged binding of HSF1 to HSEs enhances and extends the transcriptional activation of these genes. researchgate.net This action only occurs in cells already under stress, where HSF1 has been activated, allowing for a targeted amplification of the protective response where it is most needed. alzdiscovery.orgresearchgate.net
By stabilizing activated HSF1 and prolonging its binding to HSEs, arimoclomol (B1213184) effectively upregulates the gene expression of multiple HSPs. researchgate.netguidetopharmacology.org These molecular chaperones are critical for maintaining protein homeostasis (proteostasis). biorxiv.org The increased transcription leads to a greater production of various HSPs that assist in protein folding, refolding, and degradation of misfolded proteins. alzdiscovery.orgbiorxiv.org Studies have demonstrated that arimoclomol treatment leads to increased levels of key chaperones like Hsp70 and Hsp90 in cellular and animal models of disease. guidetopharmacology.orgnih.gov This upregulation of the chaperone machinery enhances the cell's capacity to cope with proteotoxic stress. biorxiv.org
Table 1: Effects of Arimoclomol on HSR Pathway Components
| Component | Effect of Arimoclomol | Research Finding | Citation |
|---|---|---|---|
| HSF1 | Prolongs activation and stabilizes interaction with HSEs | Arimoclomol binds to HSF1, leading to a prolonged interaction with DNA elements. | researchgate.net |
| HSPs | Upregulates expression | Treatment with arimoclomol increases the expression of inducible HSPs like Hsp70 and Hsp90. | guidetopharmacology.orgnih.gov |
| HSR | Potentiates pre-existing response | Arimoclomol enhances the HSR in cells already under stress, rather than inducing the response directly. | alzdiscovery.orgnih.gov |
A significant aspect of arimoclomol's activity is its role as a potent co-inducer of HSP70. nih.gov HSP70 is a crucial molecular chaperone involved in a wide array of cellular processes, including folding of newly synthesized proteins, refolding of misfolded proteins, and targeting of aggregated proteins for degradation. drugbank.comalzdiscovery.org Arimoclomol amplifies the production of HSP70 in stressed cells, thereby enhancing these critical protein quality control functions. nih.govresearchgate.net The increased expression of HSP70 is believed to be a key contributor to the neuroprotective effects observed in various preclinical models. guidetopharmacology.org For instance, in models of Gaucher Disease, arimoclomol was found to induce HSPs, including the ER-resident HSP70 (BiP), which aided in the proper folding and function of the mutated GCase enzyme. nih.govresearchgate.net
Impact on Intracellular Protein Quality Control Systems
The upregulation of HSPs, particularly HSP70, by arimoclomol directly bolsters the cell's protein quality control systems. This enhancement helps to mitigate the cellular damage caused by the accumulation of misfolded and aggregated proteins, a common feature in many neurodegenerative diseases. als-mnd.orgresearchgate.net
Heat shock proteins function as molecular chaperones that assist in the correct folding of newly synthesized (nascent) proteins and the refolding of proteins that have been damaged or misfolded due to cellular stress. alzdiscovery.orgals-mnd.org By increasing the cellular pool of chaperones like HSP70, arimoclomol enhances the cell's capacity to manage its proteome. nih.govnumberanalytics.com This improved chaperoning activity helps ensure that proteins achieve their correct three-dimensional structure, which is essential for their function. nih.govresearchgate.net In Gaucher Disease patient-derived cells, arimoclomol was shown to enhance the folding and maturation of the mutated glucocerebrosidase (GCase) enzyme. nih.govresearchgate.net
When proteins are irreversibly misfolded, they tend to form toxic aggregates, which is a pathological hallmark of many diseases. als-mnd.orgnih.gov Arimoclomol's mechanism aids in preventing this aggregation. medchemexpress.com The upregulated HSPs, such as HSP70, can bind to exposed hydrophobic regions on misfolded proteins, preventing them from clumping together. researchgate.net Furthermore, these chaperones can facilitate the clearance of these misfolded proteins, often by targeting them to the ubiquitin-proteasome system for degradation. medchemexpress.com By enhancing the expression of HSPs, arimoclomol directly reinforces the cell's ability to clear potentially toxic protein assemblies, thereby protecting motor neurons and other cell types from damage. researchgate.netmedchemexpress.com
Table 2: Arimoclomol's Impact on Protein Quality Control
| Process | Action of Arimoclomol | Outcome | Citation |
|---|---|---|---|
| Protein Folding | Enhances chaperone activity (e.g., HSP70, BiP) | Improves folding and maturation of nascent and mutated proteins. | nih.govresearchgate.net |
| Protein Aggregation | Upregulates HSPs that bind to misfolded proteins | Prevents the formation of toxic protein aggregates. | researchgate.netmedchemexpress.com |
| Protein Clearance | Enhances chaperone-mediated degradation pathways | Promotes the removal of misfolded proteins via systems like the proteasome. | nih.govmedchemexpress.com |
Interaction with the Ubiquitin-Proteasome System for Damaged Protein Degradation
Arimoclomol indirectly influences the ubiquitin-proteasome system (UPS), a primary pathway for the degradation of misfolded and damaged proteins. thermofisher.comuni-koeln.denih.gov In pathological conditions such as certain neurodegenerative diseases, misfolded proteins can overwhelm the cell's protein quality control machinery. oup.com
Arimoclomol's primary action is the amplification of the heat shock response, leading to increased levels of heat shock proteins (HSPs), particularly HSP70. nih.gov These molecular chaperones play a crucial role in identifying and refolding misfolded proteins. alzdiscovery.org When refolding is not possible, these damaged proteins are targeted for degradation. The UPS is a major route for this degradation, where proteins are tagged with ubiquitin and then degraded by the proteasome. thermofisher.commdpi.com
In the context of diseases like Gaucher disease, misfolded glucocerebrosidase (GCase) is retained in the endoplasmic reticulum (ER) and targeted for degradation via the ER-associated degradation (ERAD) pathway, which utilizes the UPS. nih.govbiorxiv.org By enhancing the levels of HSPs, arimoclomol can facilitate the proper folding of nascent and misfolded proteins, thereby reducing the burden on the UPS. nih.govnih.gov This can lead to more effective clearance of protein aggregates. nih.gov Studies have shown that enhanced HSP expression can lead to more effective clearance of protein aggregates via the UPS or autophagy. nih.gov
Influence on Lysosomal Homeostasis and Function
Arimoclomol exerts a significant influence on lysosomal homeostasis and function, which is critical in the context of lysosomal storage diseases (LSDs). google.com
A key aspect of arimoclomol's mechanism is its ability to enhance the activity of sphingolipid-degrading enzymes. drugbank.com This is largely mediated through the induction of HSP70. researchgate.net Research has demonstrated that recombinant human HSP70 can improve the binding of several sphingolipid-degrading enzymes to their essential co-factor, bis(monoacylglycero)phosphate. nih.gov By amplifying cellular levels of HSP70, arimoclomol can lead to improved function of these enzymes. nih.govbiorxiv.org This effect has been observed in studies on various sphingolipidoses, where arimoclomol treatment led to a reduction in lysosomal storage. nih.gov
Arimoclomol contributes to the stabilization and integrity of lysosomal membranes, a crucial factor in preventing cell death pathways initiated by lysosomal dysfunction. nih.govdrugbank.com The induction of HSP70 is a key mediator of this effect. google.com HSP70 has been shown to protect against lysosomal membrane permeabilization. nih.gov This is particularly relevant in conditions like Gaucher disease, where the accumulation of metabolites like glucosylsphingosine (B128621) can trigger lysosomal dysfunction and cell death. nih.gov By stabilizing lysosomal membranes, arimoclomol helps to maintain cellular homeostasis under conditions of lysosomal stress. drugbank.comnih.gov
Arimoclomol has been shown to engage with the Coordinated Lysosomal Expression and Regulation (CLEAR) network, a transcriptional program that governs lysosomal biogenesis and function. nih.govmost.gov.bd The activation of transcription factors TFEB and TFE3 is a key initial step, leading to their translocation to the nucleus. nih.gov This, in turn, increases the expression of CLEAR genes, including those essential for lysosomal function like NPC1. nih.gov The upregulation of CLEAR network proteins helps to reduce the accumulation of lipids in lysosomes. nih.gov This mechanism suggests that arimoclomol can improve lysosomal function by acting on the master regulators of lysosomal gene expression. nih.govmost.gov.bdresearchgate.net
Arimoclomol helps to mitigate cellular stress that arises from lysosomal dysfunction. drugbank.com In lysosomal storage diseases, the accumulation of undegraded macromolecules leads to significant cellular stress. nih.gov Arimoclomol acts as a co-inducer of the heat shock response, amplifying the cell's natural defense mechanisms against such stress. alzdiscovery.orgdrugbank.com It does not induce stress itself but enhances the existing response. nih.gov This amplification of HSPs helps to preserve cellular function and prevent cell death in cells experiencing lysosomal stress. nih.gov By improving lysosomal function and reducing the accumulation of toxic substrates, arimoclomol alleviates the cellular pathology associated with lysosomal disorders. nih.gov
Cellular Pathways of Neuroprotection and Stress Response Attenuation
Arimoclomol's neuroprotective effects are linked to its ability to attenuate cellular stress responses. drugbank.com As a compound that can cross the blood-brain barrier, it holds potential for treating neurodegenerative disorders. drugbank.comresearchgate.net The primary mechanism of neuroprotection involves the induction of heat shock proteins. nih.gov
HSPs act as molecular chaperones, assisting in the proper folding of proteins and preventing the aggregation of misfolded proteins, a common feature of many neurodegenerative diseases. alzdiscovery.orgresearchgate.net Beyond their chaperone activity, HSPs have other neuroprotective roles, including inhibiting apoptosis and modulating inflammation. alzdiscovery.org
In the context of neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS), arimoclomol has been shown to rescue motor neurons and improve neuromuscular function in preclinical models. nih.gov By enhancing the heat shock response, arimoclomol can target multiple pathological mechanisms, including protein mis-handling and oxidative stress. nih.gov This multi-faceted approach may be particularly effective in complex neurodegenerative disorders. nih.gov
Interactive Data Tables
Table 1: Effects of Arimoclomol on Cellular Models
| Cell Type | Disease Model | Key Finding | Reference |
| Primary Human Fibroblasts | Gaucher Disease (L444P/L444P) | Increased expression of HSPA1A (HSP70). | nih.gov |
| Human Neuronal-like Cells | Gaucher Disease | Augmented levels and EndoH resistant fraction of GCase, and increased GCase activity. | nih.gov |
| NPC1 Patient Fibroblasts | Niemann-Pick Disease Type C | Significantly reduced lysosomal storage and accumulation of unesterified cholesterol. | nih.gov |
| Primary Fibroblasts | Niemann-Pick Disease Type A, Metachromatic Leukodystrophy | Reduction in lysosomal accumulation. | nih.gov |
Protection Against Programmed Cell Death Pathways
Arimoclomol exerts a protective effect against programmed cell death, or apoptosis, primarily through its amplification of the Heat Shock Protein (HSP) response. alzdiscovery.orgnihr.ac.uk HSPs, particularly the well-studied HSP70, have recognized anti-apoptotic functions. alzdiscovery.org In conditions of cellular stress, where misfolded proteins can trigger apoptotic cascades, the enhanced levels of HSP70 induced by Arimoclomol help to refold these damaged proteins, thereby mitigating a key trigger for cell death. rsc.orgalzdiscovery.org
The protective mechanisms of HSPs extend to specific apoptotic pathways. Research has shown that HSP70 can interfere with the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway. nih.gov Furthermore, HSPs contribute to the stabilization of lysosomal membranes. biorxiv.orgnih.govdrugbank.com Lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol, which can, in turn, activate cell death pathways. biorxiv.orgnih.gov By preserving lysosomal integrity, Arimoclomol-induced HSP70 helps prevent this form of lysosomal cell death. biorxiv.orgnih.gov This is particularly relevant in lysosomal storage diseases where lysosomal dysfunction is a primary pathological feature. biorxiv.org
Studies have demonstrated that Arimoclomol's neuroprotective effects are linked to its ability to shield cells from apoptosis. nihr.ac.uk For instance, in models of neurodegenerative diseases characterized by protein aggregation, Arimoclomol's capacity to enhance the chaperone network reduces the accumulation of toxic protein species and protects cells from subsequent apoptosis. rsc.orgnihr.ac.uk
| Research Finding | Cellular Model/System | Implication for Programmed Cell Death | Reference |
| HSPs inhibit apoptosis. | General Cell Biology | Arimoclomol, by inducing HSPs, has an indirect anti-apoptotic effect. | alzdiscovery.org |
| HSP70 prevents the release of cathepsins and cytochrome c. | Human Melanocytes | Demonstrates a specific mechanism by which HSP70 interferes with key mediators of apoptosis. | nih.gov |
| HSP70 protects against lysosomal membrane permeabilization and lysosomal cell death pathways. | Gaucher Disease (GD) Models | Highlights a protective role in diseases with primary lysosomal pathology. | biorxiv.org |
| Arimoclomol protects neurons from protein aggregation and toxicity, and cells from apoptosis. | Parkinson's Disease Models | Links the reduction of toxic protein aggregates to the prevention of neuronal apoptosis. | nihr.ac.uk |
Attenuation of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical site for protein synthesis and folding. When the load of unfolded or misfolded proteins in the ER exceeds its folding capacity, a state of ER stress ensues, triggering the Unfolded Protein Response (UPR). nih.govfrontiersin.orgfrontiersin.org The UPR is an adaptive signaling network that aims to restore proteostasis by reducing protein translation, increasing the expression of chaperone proteins to aid folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. nih.govfrontiersin.org However, prolonged or severe ER stress can switch the UPR from a pro-survival to a pro-apoptotic response. nih.govnih.gov
Arimoclomol has been shown to modulate the UPR, particularly in the context of diseases caused by misfolded proteins. nih.gov It does not activate the UPR on its own but potentiates the response in cells already experiencing ER stress. rsc.org The UPR is mediated by three main ER-transmembrane sensors: IRE1α (inositol-requiring enzyme-1), PERK (double-stranded RNA-activated protein kinase-like ER kinase), and ATF6 (activating transcription factor 6). nih.govfrontiersin.orgresearchgate.net
Arimoclomol's action integrates with these pathways. For example, in a rat model of retinitis pigmentosa caused by a misfolded rhodopsin protein, Arimoclomol treatment increased levels of BiP (also known as GRP78 or HSPA5), an essential ER-resident HSP70 chaperone. nih.govnih.gov BiP plays a central role in the UPR, as its dissociation from the three UPR sensors is the key event that initiates their activation. frontiersin.org By increasing the availability of chaperones like BiP, Arimoclomol enhances the cell's capacity to manage the misfolded protein load, thereby alleviating ER stress. biorxiv.orgnih.govnih.gov This potentiation of both the HSR and the UPR may be more effective than stimulating either response alone. nih.gov
| UPR Pathway Component | Function | Modulation by Arimoclomol | Reference |
| BiP/GRP78 (HSPA5) | ER-resident HSP70 chaperone, key regulator of UPR sensor activation. | Levels are increased by Arimoclomol treatment, enhancing protein folding capacity in the ER. | nih.govnih.gov |
| PERK | Phosphorylates eIF2α to attenuate global protein synthesis; can be pro-apoptotic under prolonged stress. | Arimoclomol can potentiate the PERK branch of the UPR, which has been implicated in both protection and cell death depending on context. | nih.gov |
| IRE1α | Initiates splicing of XBP1 mRNA to produce a potent transcription factor that upregulates UPR genes (chaperones, ERAD components). | The UPR, including the IRE1α pathway, is potentiated by Arimoclomol in the presence of ER stress. | nih.gov |
| ATF6 | Translocates to the Golgi, is cleaved, and its N-terminal fragment acts as a transcription factor for UPR genes. | The UPR, including the ATF6 pathway, is potentiated by Arimoclomol in the presence of ER stress. | nih.gov |
Modulation of Stress-Activated Kinase Signaling Cascades (e.g., c-jun phosphorylation)
Stress-activated protein kinase (SAPK) signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, are crucial mediators of cellular responses to a variety of stressors, including inflammation and protein aggregation. nih.gov The transcription factor c-Jun is a key downstream target of the JNK pathway. ucl.ac.uknih.gov Phosphorylation of c-Jun by JNK activates it, leading to the transcription of genes involved in cellular processes that can include both adaptation and apoptosis. nih.govnih.gov Dysregulation of the JNK/c-Jun pathway is implicated in neuroinflammation and neuronal apoptosis in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). nih.govucl.ac.uk
The therapeutic induction of Heat Shock Proteins (HSPs) by compounds like Arimoclomol has been shown to modulate this signaling cascade. The HSR can suppress the activation of the JNK pathway. nih.gov Research indicates that the induction of HSPs, particularly HSP70, can attenuate JNK phosphorylation and the subsequent phosphorylation of its target, c-Jun. nih.govmdpi.com For example, in striatal cells, the induction of HSP70 was shown to protect against apoptosis and was associated with reduced JNK activation. nih.govmdpi.com
While direct studies on Arimoclomol's effect on c-Jun phosphorylation are part of a broader picture, its mechanism as an HSP co-inducer provides a clear link. alzdiscovery.orgbiorxiv.org By amplifying the HSR, Arimoclomol can help suppress the pro-apoptotic and pro-inflammatory signaling mediated by the JNK/c-Jun cascade. nih.gov However, the relationship is complex; in some cellular models of ALS, Arimoclomol showed neuroprotective effects without inducing HSPs, suggesting its mechanisms may extend beyond HSP induction and involve other pathways. biorxiv.org Nonetheless, the modulation of stress kinase pathways via the HSR remains a significant aspect of its cellular action. nih.gov
| Signaling Molecule | Role in Pathway | Effect of HSP Induction (via Arimoclomol) | Implication |
| JNK (c-Jun N-terminal Kinase) | A key stress-activated kinase that phosphorylates c-Jun. | Activation and phosphorylation can be attenuated by HSPs. | Reduction of pro-apoptotic and pro-inflammatory signaling. |
| c-Jun | A transcription factor activated by JNK phosphorylation. | Phosphorylation is reduced as a downstream consequence of JNK attenuation. | Decreased transcription of target genes involved in apoptosis and inflammation. |
| HSP70 | Molecular chaperone with anti-apoptotic functions. | Induction by Arimoclomol is the primary mechanism for suppressing the JNK/c-Jun pathway. | Neuroprotection through modulation of stress signaling. |
Preclinical Efficacy and Therapeutic Potential in Advanced Disease Models
Investigations in In Vitro and Advanced Cellular Systems
The neuroprotective effects of Arimoclomol (B1213184) have been demonstrated in advanced cellular models using neurons derived from patients. In studies utilizing induced pluripotent stem cell (iPSC)-derived motor neurons from individuals with Amyotrophic Lateral Sclerosis (ALS), Arimoclomol treatment led to notable improvements. researchgate.net These improvements included a reduction in protein aggregates and an increased expression of neuronal Hsp70, a key chaperone protein involved in protein folding and degradation. researchgate.net Further research in cultured motor neurons expressing familial ALS-linked genetic variants, such as SOD1G93A and FUSR521G, has shown that Arimoclomol can be effective in preserving nuclear protein localization. nih.gov For instance, it was as efficient as other tested agents in maintaining the proper nuclear localization of the FUS protein, despite not always inducing a strong Hsp70 response, suggesting neuroprotective properties beyond simple HSP induction. nih.gov
Arimoclomol's ability to protect neurons is particularly evident under conditions of cellular stress, which are a hallmark of neurodegenerative diseases. The expression of mutant proteins associated with familial ALS, such as SOD1G93A, itself acts as a significant stressor on motor neurons. nih.gov In these models, Arimoclomol has demonstrated protective effects. nih.gov While Arimoclomol on its own was found to be a poor co-inducer of the stress-inducible Hsp70 isoform in some motor neuron models, its efficacy was enhanced when combined with other agents, indicating its role in modulating the cellular response to proteotoxic stress. nih.gov This potentiation of the HSR is critical for helping stressed cells manage misfolded proteins and prevent cell death pathways from being activated.
A primary therapeutic target of Arimoclomol is the pathological accumulation of protein aggregates. Its efficacy in this area has been confirmed in various cell-based models. In human fibroblast cells and iPSC-derived motor neurons from ALS patients, treatment with Arimoclomol has been shown to decrease the presence of protein aggregates. researchgate.net The mechanism involves the upregulation of HSPs, which in turn reduces the aggregation of mutant proteins like SOD1. researchgate.net This action helps clear the toxic protein clumps that are believed to contribute to neuronal death. While much of the definitive evidence comes from in vivo models, these cellular studies support the hypothesis that Arimoclomol directly affects protein aggregation and degradation pathways. nih.gov
Efficacy Studies in In Vivo Animal Models of Neurodegenerative Disorders
The therapeutic benefits of Arimoclomol have been extensively validated in the SOD1G93A transgenic mouse model of ALS, which mimics many aspects of the human disease. researchgate.netresearchgate.net Multiple independent studies have shown that treatment with Arimoclomol significantly delays disease progression, improves motor function, and extends the lifespan of these mice. researchgate.netnih.govresearchgate.net One study reported a notable 22% increase in lifespan in treated SOD1G93A mice. researchgate.netresearchgate.net
This delay in disease progression is accompanied by significant improvements at the cellular level. Treatment with Arimoclomol leads to marked improvement in hind limb muscle function and enhances the survival of motor neurons in the spinal cord. researchgate.netresearchgate.netplos.org Crucially, this functional improvement is linked to a direct effect on the hallmark pathology of the disease. The upregulation of Hsp70 following Arimoclomol treatment is associated with a decrease in the number of ubiquitin-positive protein aggregates in the spinal cords of the treated mice. nih.gov This demonstrates that the compound's mechanism of action successfully targets and mitigates the core protein aggregation pathology in a living organism.
The table below presents data from a study examining the effects of Arimoclomol on key disease progression markers in SOD1G93A mice at 105 and 120 days of age.
| Age (days) | Treatment Group | Maximum Tetanic Force (g ± SEM) | Motor Unit Survival (n ± SEM) | Motor Neuron Survival (% of Wild Type) |
| 105 | SOD1 (Vehicle) | 21.1 ± 3.0 | 12.6 ± 0.5 | 44.8% |
| SOD1 + Arimoclomol | 49.2 ± 9.9 | 14.8 ± 0.5 | 58.0% | |
| 120 | SOD1 (Vehicle) | 19.5 ± 3.5 | 10.7 ± 0.7 | 29.0% |
| SOD1 + Arimoclomol | 36.9 ± 9.0 | 14.0 ± 0.6 | 65.0% |
Data sourced from Lu et al., 2012, available at Figshare. figshare.com
Amyotrophic Lateral Sclerosis (ALS) Animal Models
Improvements in Neuromuscular Function and Lifespan in Preclinical Models
In preclinical studies utilizing the SOD1-G93A mouse model of amyotrophic lateral sclerosis (ALS), Arimoclomol has shown notable efficacy in improving neuromuscular function and extending lifespan. researchgate.net Treatment with Arimoclomol has been found to delay the progression of the disease, even when initiated at later stages. nih.gov
Research indicates that Arimoclomol treatment in SOD1-G93A mice leads to a significant improvement in muscle function. nih.gov This is accompanied by an increase in the expression of Hsp70, a key heat shock protein, and a reduction in ubiquitin-positive aggregates in the spinal cord, suggesting a direct effect on protein aggregation and degradation. nih.gov A study demonstrated that Arimoclomol-treated SOD1(G93A) mice exhibited a marked improvement in hind limb muscle function and an increase in motor neuron survival, culminating in a 22% increase in lifespan. researchgate.net
Furthermore, a longitudinal study of the neuromuscular junction (NMJ) in SOD1-G93A mice revealed that Arimoclomol treatment delayed the denervation process. nih.gov The treatment was associated with increased innervation, enhanced cholinergic enzyme activities, and larger endplate size, along with a reversal of muscle fiber transformation. nih.gov These beneficial effects in the muscles were correlated with an increase in Hsp70 expression. nih.gov
Interactive Data Table: Effects of Arimoclomol in SOD1-G93A Mouse Model
| Parameter | Observation in Untreated SOD1-G93A Mice | Effect of Arimoclomol Treatment | Reference |
|---|---|---|---|
| Muscle Function | Progressive decline | Significant improvement | nih.gov |
| Lifespan | Reduced | 22% increase | researchgate.net |
| Motor Neuron Survival | Progressive loss | Marked improvement | researchgate.net |
| Neuromuscular Junction Innervation | Progressive denervation | Delayed denervation, increased innervation | nih.gov |
| Hsp70 Expression | - | Increased | nih.govnih.gov |
| Protein Aggregation | Presence of ubiquitin-positive aggregates | Decreased number of aggregates | nih.gov |
Niemann-Pick Disease Type C (NPC) Animal Models
Niemann-Pick disease type C (NPC) is a rare, inherited neurovisceral lysosomal storage disease caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of lipids in various tissues, including the brain. nihr.ac.ukbiospace.com
Preclinical research has highlighted Arimoclomol's potential in addressing the underlying cellular pathology of NPC. In vitro studies using fibroblasts from NPC patients have shown that Arimoclomol treatment can significantly reduce lysosomal storage and the accumulation of unesterified cholesterol. nih.gov
In the Npc1 -/- mouse model of NPC, Arimoclomol has demonstrated the ability to reactivate HSF1 in the brain, a key transcription factor for heat shock proteins. nih.gov This finding, coupled with the observed role of HSP70 in sphingolipid degradation, suggests a therapeutic potential for HSP-based therapies in NPC and other sphingolipidoses. nih.gov The mechanism of action is thought to involve the amplification of the heat shock response, which can help rescue misfolded proteins, clear protein aggregates, and improve lysosomal function. inpda.org
Retinal Degeneration Animal Models
Retinitis pigmentosa (RP) is a group of inherited diseases that cause progressive vision loss due to the death of photoreceptor cells in the retina. nih.gov Mutations in the rhodopsin gene are a common cause of autosomal-dominant RP, leading to protein misfolding. nih.gov
Preclinical studies have explored the therapeutic potential of Arimoclomol in models of rhodopsin-mediated RP. In a cell model of P23H rod opsin RP, Arimoclomol was found to reduce the aggregation of the mutant rhodopsin and improve the viability of the cells. nih.gov
In P23H rhodopsin transgenic rat models, Arimoclomol treatment led to improved electroretinogram responses and prolonged the survival of photoreceptors, as indicated by a greater outer nuclear layer thickness in the retina. nih.gov Furthermore, treated animals exhibited improved photoreceptor outer segment structure and reduced rhodopsin aggregation compared to controls. nih.gov The study also noted an enhancement of both the heat-shock response and the unfolded protein response in the retinas of Arimoclomol-treated animals. nih.gov
Interactive Data Table: Effects of Arimoclomol in Rhodopsin-Mediated Retinal Degeneration Models
| Model | Parameter | Effect of Arimoclomol Treatment | Reference |
|---|---|---|---|
| Cell model of P23H rod opsin RP | P23H rod opsin aggregation | Reduced | nih.gov |
| Cell viability | Improved | nih.gov | |
| P23H rhodopsin transgenic rat models | Electroretinogram responses | Improved | nih.gov |
| Photoreceptor survival | Prolonged | nih.gov | |
| Photoreceptor outer segment structure | Improved | nih.gov | |
| Rhodopsin aggregation | Reduced | nih.gov |
Exploration in Other Neurodegenerative Animal Models
The therapeutic potential of Arimoclomol extends beyond ALS, NPC, and retinal degeneration, with preclinical investigations underway in a variety of other neurodegenerative conditions characterized by protein misfolding and aggregation.
Preclinical work has suggested that increasing the levels of heat shock proteins through compounds like Arimoclomol could be beneficial for a range of neurodegenerative diseases, including stroke, Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). alzdiscovery.org
In the context of AD and PD, a recent study investigating Arimoclomol-loaded nanomicelles found that they significantly reduced the aggregation of β-amyloid (Aβ1–42) and α-synuclein (α-syn), which are key pathological proteins in these respective diseases. nih.govnih.gov This suggests a potential for Arimoclomol to inhibit the pathological processes central to these disorders. nih.gov While Arimoclomol has shown neuroprotective effects in animal models of ALS and HD, its evaluation in a genetic PD model is an area of ongoing research. michaeljfox.org
Impact on Tau Toxicity and Longevity in Caenorhabditis elegans Models
Research utilizing the nematode Caenorhabditis elegans as a model organism has provided significant insights into the therapeutic potential of (2R)-Arimoclomol Maleic Acid in the context of tauopathies. These studies leverage transgenic C. elegans that express human tau, leading to observable deficits in motility and a reduction in lifespan, thereby mimicking key aspects of tau-related neurodegenerative diseases. alzdiscovery.orgnih.gov
This compound is identified as a co-inducer of the heat shock response (HSR), a crucial cellular pathway for protein quality control. alzdiscovery.org Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF-1), the primary regulator of the HSR. nih.gov This activation leads to an increased production of heat shock proteins (HSPs), which function as molecular chaperones to facilitate the correct folding of proteins and prevent the aggregation of misfolded proteins, such as tau. alzdiscovery.org
Studies have demonstrated that pharmacological activation of the HSR by this compound yields significant beneficial outcomes in C. elegans models of tau toxicity. nih.gov Treatment with the compound has been shown to ameliorate the severe motility defects characteristic of these transgenic worms. alzdiscovery.orgnih.gov Furthermore, the administration of this compound leads to an extension of the lifespan of these tau-expressing nematodes. alzdiscovery.orgnih.gov
The protective effects of activating the HSR are further substantiated by genetic studies within the same model system. Overexpression of HSF-1 in the transgenic C. elegans mirrors the positive effects of this compound, resulting in improved motility and increased longevity. nih.govnih.gov Conversely, the inhibition of hsf-1 through RNA interference exacerbates the toxic effects of tau, leading to worsened motility and a shortened lifespan. nih.govnih.gov These findings underscore the critical role of the HSR in mitigating tau proteotoxicity and highlight the therapeutic potential of small-molecule activators like this compound. nih.gov
The following table summarizes the key research findings on the impact of this compound on C. elegans models of tau toxicity:
| Intervention | Model Organism | Key Findings | Mechanism of Action |
| This compound | Transgenic C. elegans expressing human tau | - Ameliorates motility defects- Increases lifespan | Activation of the Heat Shock Response (HSR) via HSF-1 |
| Overexpression of HSF-1 | Transgenic C. elegans expressing human tau | - Ameliorates motility defects- Increases lifespan | Genetic activation of the Heat Shock Response (HSR) |
| RNA interference of hsf-1 | Transgenic C. elegans expressing human tau | - Exacerbates motility defects- Shortens lifespan | Inhibition of the Heat Shock Response (HSR) |
Methodological Advancements and Future Research Directions
Innovative Research Methodologies for Studying (2R)-Arimoclomol Maleic Acid
To delve deeper into the complex cellular and molecular effects of (2R)-Arimoclomol, researchers are increasingly turning to sophisticated and physiologically relevant model systems and screening techniques.
Traditional two-dimensional (2D) cell cultures, while foundational, often fail to replicate the intricate three-dimensional (3D) architecture and cell-cell interactions of native tissues. biotechniques.com To bridge this gap, advanced 3D cell models, such as organoids and spheroids, are being developed and utilized in arimoclomol (B1213184) research. biotechniques.comsartorius.com These models, derived from stem cells or patient tissues, self-organize into structures that mimic the micro-anatomy and functionality of specific organs, providing a more accurate platform for studying disease pathology and therapeutic responses. biotechniques.comnih.govnih.govmdpi.com
To enhance the therapeutic efficacy of (2R)-Arimoclomol, researchers are employing high-throughput screening (HTS) to identify compounds that act synergistically with it. nih.govmdpi.com HTS allows for the rapid testing of vast libraries of small molecules to find those that, when combined with arimoclomol, produce a greater therapeutic effect than the sum of their individual effects. nih.govdndi.org This approach is particularly valuable for discovering novel drug combinations that could lead to more effective treatments, potentially at lower doses, thereby reducing the risk of adverse effects. nih.govnih.govbiorxiv.org
The process typically involves automated systems that dispense cells, (2R)-Arimoclomol, and test compounds into multi-well plates. dndi.org The cellular response, such as viability or the reduction of pathological markers, is then measured using automated imaging and analysis. dndi.org By analyzing the data from thousands of such experiments, researchers can identify "hits"—compounds that show a synergistic interaction with arimoclomol. nih.govnih.govbiorxiv.org These hits can then be further investigated to understand their mechanism of action and to optimize their therapeutic potential.
Computational modeling and in silico approaches are becoming indispensable tools for gaining a deeper understanding of the molecular mechanisms underlying the action of (2R)-Arimoclomol. These methods allow researchers to simulate the interactions between arimoclomol and its potential cellular targets, providing insights that can be difficult to obtain through experimental methods alone.
By creating detailed models of proteins like Heat Shock Factor 1 (HSF1) and its associated signaling pathways, scientists can predict how arimoclomol might bind to these molecules and modulate their activity. This can help to elucidate the precise molecular interactions that lead to the amplification of the heat shock response. Furthermore, computational approaches can be used to analyze large datasets from genomics, proteomics, and transcriptomics experiments, helping to identify the broader cellular networks that are affected by arimoclomol treatment. These in silico studies can guide the design of new experiments and help to prioritize drug targets for further investigation.
Unanswered Questions and Theoretical Challenges in Arimoclomol Research
Despite significant progress, several key questions and theoretical challenges remain in the field of arimoclomol research. Addressing these will be crucial for a complete understanding of its therapeutic potential and for the development of even more effective drugs.
While it is known that arimoclomol amplifies the heat shock response by prolonging the activation of HSF1, the complete upstream signaling cascade that mediates this effect is not yet fully understood. nih.govomicsonline.org Arimoclomol does not appear to induce HSF1 activation on its own but rather potentiates the response in cells that are already under stress. rsc.org The exact molecular sensors and signaling molecules that detect cellular stress and are subsequently modulated by arimoclomol remain to be definitively identified.
Recent research suggests that arimoclomol may influence the translocation of transcription factors like TFEB and TFE3 to the nucleus, which in turn upregulate genes involved in lysosomal function. zevra.comnih.gov However, how this connects to the canonical HSF1 pathway is an active area of investigation. It has been proposed that arimoclomol might modulate the fluidity of the plasma membrane or interact with other proteins that regulate HSF1 phosphorylation and trimerization. nih.govresearchgate.net A comprehensive understanding of these upstream events is a major goal of current research.
Several kinases and other regulatory proteins are known to influence HSF1 activity, including mTOR, AKT, and various phosphatases. mdpi.com Investigating how arimoclomol might intersect with these pathways could provide critical insights. The role of post-translational modifications of HSF1, such as phosphorylation and sumoylation, in the context of arimoclomol treatment also requires further exploration. ijbs.commdpi.com
(2R)-Arimoclomol is a chiral molecule, meaning it exists as a specific enantiomer, the (R)-form. europa.eu The synthesis of arimoclomol is designed to produce this specific enantiomer with high purity, suggesting that the stereochemistry at the chiral center is critical for its biological activity. rsc.orgrsc.orgrsc.org However, the precise reasons for the stereospecificity of its action are not fully elucidated.
It is hypothesized that the (R)-configuration allows for a specific three-dimensional arrangement of the molecule that is optimal for interacting with its biological target(s). Investigating the activity of the (S)-enantiomer, or a racemic mixture of both, would be crucial to confirm the importance of the (R)-form. Such studies could involve comparing the effects of the different stereoisomers on HSF1 activation, protein folding, and cellular protection in various disease models.
Understanding the chiral specificity of (2R)-Arimoclomol at a molecular level will require detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, to visualize its interaction with its binding partners. This knowledge would not only confirm the importance of its specific chiral structure but could also guide the design of new, even more potent and specific, therapeutic agents.
Delineation of Cross-Talk Between the Heat Shock Response (HSR) and Other Stress Response Networks
The cellular stress response is not a singular pathway but an intricate network of interconnected systems that work in concert to maintain homeostasis. The Heat Shock Response (HSR), amplified by this compound through the prolonged activation of Heat Shock Factor 1 (HSF1), demonstrates significant cross-talk with other major stress-responsive networks, including the Unfolded Protein Response (UPR), autophagy, and the oxidative stress response. nih.govdrugbank.com This interplay is crucial for a coordinated cellular defense against proteotoxicity and other insults.
Arimoclomol's potentiation of the HSR does not occur in isolation. Research indicates that its therapeutic effects may stem from its ability to modulate multiple pathways simultaneously.
Unfolded Protein Response (UPR): The UPR is activated by an accumulation of misfolded proteins in the endoplasmic reticulum (ER). Studies have shown that arimoclomol can enhance the UPR in addition to the HSR. In a rat model of retinitis pigmentosa, a condition involving ER stress due to a misfolded rhodopsin protein, arimoclomol treatment potentiated both the HSR and the UPR. nih.gov This dual potentiation suggests a cooperative effect in protecting cells, which might be more effective than stimulating either pathway alone. nih.gov The molecular link can be seen in how heat stress itself can activate the UPR, and key chaperones like BiP (Binding-immunoglobulin protein), an ER-resident HSP70 family member, are integral to both responses. nih.gov In models of Gaucher and Niemann-Pick Type C (NPC) diseases, arimoclomol's action leads to an increased unfolded protein response activation, which helps mature and transport crucial proteins to the lysosome. nih.govnpuk.org
Autophagy and Lysosomal Function: Autophagy is a catabolic process essential for clearing damaged organelles and protein aggregates. Arimoclomol has been shown to improve lysosomal function and enhance autophagic flux. nih.gov In studies related to NPC, arimoclomol treatment leads to the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.gov These transcription factors are master regulators of the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network, which includes genes essential for both lysosomal biogenesis and autophagy. nih.govfda.gov By amplifying the expression of CLEAR genes, arimoclomol can improve cell viability and reduce the burden of accumulated lipids and proteins, sometimes independently of the target protein's functionality. nih.gov This demonstrates a direct link between the stress response amplified by arimoclomol and the cell's primary recycling pathway.
Oxidative and Inflammatory Stress: While primarily a proteostasis regulator, the HSR also intersects with pathways managing oxidative and inflammatory stress. The accumulation of misfolded proteins can itself lead to oxidative stress, a condition where reactive oxygen species overwhelm cellular antioxidant defenses. fda.gov Formulations of arimoclomol, such as in nanomicelles, have demonstrated anti-inflammatory properties, suggesting a modulation of inflammatory pathways like NF-κB signaling. acs.org This indicates that the benefits of HSR modulation can extend beyond protein folding to dampen related pathological processes. acs.org
The following table summarizes the observed interactions between the HSR as modulated by arimoclomol and other key cellular stress response networks.
| Interacting Network | Key Molecular Players/Pathways | Observed Effect of Arimoclomol | Reference |
| Unfolded Protein Response (UPR) | BiP/GRP78, PERK, IRE1, ATF6 | Potentiates the UPR alongside the HSR, enhancing the clearance of misfolded proteins from the ER. | nih.govnih.gov |
| Autophagy | TFEB, TFE3, CLEAR gene network, LC3, p62 | Improves lysosomal function and enhances autophagy flux by promoting the expression of lysosomal and autophagy-related genes. | nih.govnih.gov |
| Inflammatory Response | NF-κB, IL-1β, IL-6, TNF-α | Reduces the expression of pro-inflammatory cytokines and leukocyte counts in certain experimental models. | acs.org |
Emerging Research Avenues and Potential for Basic Science Discoveries
The study of this compound and its mechanism as an HSR co-inducer has opened up several promising avenues for future research. These extend from fundamental questions about aging to the development of novel therapeutics with broad applicability.
Exploration of Arimoclomol's Role in Fundamental Aging Processes and Longevity Pathways
The aging process is characterized by a progressive decline in the capacity of protein quality control systems, leading to an accumulation of cellular damage. mdpi.comnih.gov The efficiency of the HSR is known to decrease with age, which may contribute to the onset of age-related diseases. mdpi.com This has led to the hypothesis that enhancing the HSR could be a viable strategy to promote healthy aging and extend lifespan.
Theoretically, chaperone modulators like arimoclomol could play a role in mitigating the effects of aging. alzdiscovery.org Research in model organisms supports this concept; for example, boosting the HSR by overexpressing HSF1 in Caenorhabditis elegans can delay protein aggregation and extend lifespan. mdpi.com A 2024 study provided more direct evidence, showing that arimoclomol treatment significantly improved motility and extended the lifespan of a C. elegans model for tau protein toxicity. alzdiscovery.org While this area is still relatively unexplored, it represents a significant frontier in basic science. Future research may focus on whether arimoclomol can influence conserved longevity pathways, such as those involving sirtuins or insulin/IGF-1 signaling, which are known to be intricately linked to cellular stress resistance and metabolism. aginganddisease.org
Research into the Broad Applicability of Chaperone Modulation Beyond Neurodegeneration
While much of the clinical focus for arimoclomol has been on neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Niemann-Pick disease Type C (NPC), the underlying principle of correcting protein misfolding has far broader therapeutic potential. npuk.orgkurmapartners.comnpuk.org Research is actively exploring the use of HSR modulation in a variety of non-neurodegenerative conditions where protein aggregation or misfolding is a key pathological feature.
These investigations highlight the versatility of targeting the HSR. The common thread is the ability of chaperones to rescue defective proteins, clear aggregates, and improve the function of cellular organelles like the lysosome. npuk.orgstrategic-partners.dkglobenewswire.com
The table below details some of the disease areas beyond neurodegeneration where chaperone modulation with arimoclomol has been investigated.
| Disease Area | Pathological Feature | Rationale for Chaperone Modulation | Investigational Model/Study | Reference |
| Lysosomal Storage Diseases (e.g., Gaucher Disease) | Misfolding and premature degradation of essential lysosomal enzymes (e.g., GCase). | Enhance folding, maturation, and trafficking of mutant enzymes to the lysosome to restore function. | Clinical development for Gaucher disease. | kurmapartners.comnpuk.orgglobenewswire.com |
| Inclusion Body Myositis (IBM) | Progressive muscle-wasting disease with protein aggregates in muscle cells. | Clear protein aggregates and rescue misfolded proteins to reduce cellular toxicity in muscle. | Clinical development for sporadic IBM (sIBM). | npuk.orgstrategic-partners.dkglobenewswire.com |
| Retinal Degeneration (e.g., Retinitis Pigmentosa) | Misfolding and aggregation of rhodopsin in photoreceptor cells, leading to ER stress. | Enhance HSR and UPR to reduce rhodopsin aggregation and protect photoreceptor cells. | P23H transgenic rat model. | nih.govrsc.org |
| Ischemic Conditions / Stroke | Cellular stress and protein damage following oxygen deprivation. | Upregulate chaperones to protect cells from ischemic injury and improve survival. | Preclinical models of stroke. | alzdiscovery.org |
Design and Synthesis of Next-Generation Heat Shock Protein Modulators with Enhanced Efficacy and Specificity
The development of arimoclomol has provided a crucial proof-of-concept for the therapeutic value of HSR co-induction. This has spurred efforts to design and synthesize next-generation HSP modulators with improved properties. Key goals include enhancing efficacy, improving specificity for certain chaperone isoforms (e.g., Hsp70 vs. Hsp90), and optimizing pharmacokinetic profiles. rsc.orgacs.org
A fundamental step in this process is establishing structure-activity relationships (SAR). Researchers have developed new, efficient methods for synthesizing arimoclomol and its analogues, allowing for systematic modifications to the molecule. rsc.orgrsc.org These SAR studies are critical for identifying the chemical moieties responsible for the desired biological activity and for creating chemical probes to identify the precise molecular targets of these compounds. rsc.orgbeilstein-journals.org For instance, pharmacokinetic studies revealed that arimoclomol has a low brain-to-plasma ratio, identifying a clear opportunity for improvement in next-generation molecules designed for CNS disorders. rsc.org
Furthermore, research has expanded beyond arimoclomol's specific chemical class. Focused library approaches have been used to generate diverse collections of small molecules that modulate Hsp70 function, leading to the discovery of probes with divergent pharmacological activities. nih.govpnas.org This highlights that subtle structural changes can lead to differential effects, possibly by influencing interactions with various co-chaperones. pnas.org In parallel, significant effort has been directed at developing inhibitors for other key chaperones, such as Hsp90 and Hsp60, as alternative strategies to manipulate the proteostasis network for therapeutic benefit, particularly in cancer. acs.orgresearchgate.netfrontiersin.org The synergistic effect observed when combining arimoclomol with other classes of drugs, such as HDAC inhibitors, also suggests that future strategies may involve combination therapies or the design of multi-target compounds. researchgate.net
Q & A
Q. What is the mechanism of action of (2R)-Arimoclomol Maleic Acid in modulating the heat shock response?
this compound amplifies the heat shock response by prolonging the activation of Heat Shock Factor 1 (HSF1), a key regulator of stress-inducible chaperone proteins. Although it does not directly activate HSFY2, it promotes HSFY2 stabilization and activity through enhanced HSF1 signaling. Researchers can validate this mechanism using luciferase-based HSF1 reporter assays or Western blotting to quantify HSP70/90 expression in stressed cellular models .
Q. How does the maleic acid component influence the physicochemical properties of (2R)-Arimoclomol?
Maleic acid (CAS 110-16-7) improves the compound’s solubility and stability due to its planar molecular structure and strong hydrogen-bonding capacity. Its low melting point (135°C) and high solubility in water compared to fumaric acid make it advantageous for formulating aqueous solutions. Researchers should characterize salt formation via X-ray crystallography or differential scanning calorimetry (DSC) to confirm structural integrity .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
Reverse-phase HPLC with mixed-mode columns (e.g., BIST™ A+) is effective for separating maleic acid derivatives. Detection at 210–220 nm optimizes sensitivity for carboxylic acids. For cellular uptake studies, coupling HPLC with mass spectrometry (LC-MS) enhances specificity in complex matrices like plasma or tissue lysates .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data across different cellular models?
Discrepancies may arise from variations in HSF1 expression or stress-response pathways. To address this:
- Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes under treatment.
- Use dose-response curves (10–100 µM) and statistical tests (ANOVA with post-hoc Dunnett’s test) to compare efficacy thresholds.
- Validate findings in isogenic cell lines with HSF1 knockouts .
Q. What experimental design optimizes the assessment of this compound in protein aggregation diseases?
- In vitro: Use SH-SY5Y neuroblastoma cells or patient-derived iPSCs expressing mutant proteins (e.g., SOD1 for ALS). Measure aggregate reduction via thioflavin T staining and chaperone induction (HSP70 ELISA).
- In vivo: Employ transgenic mouse models (e.g., TDP-43 mutants) with oral administration (5–20 mg/kg). Monitor motor function (rotarod tests) and histopathology for protein inclusion bodies .
Q. How does maleic acid’s chelation potential impact (2R)-Arimoclomol’s pharmacological activity?
Maleic acid can chelate divalent cations (e.g., Mg²⁺, Ca²⁺), potentially altering cellular signaling or protein stability. To evaluate this:
- Use inductively coupled plasma mass spectrometry (ICP-MS) to measure intracellular ion levels.
- Conduct calcium flux assays (Fluo-4 AM dye) in neuronal cells to assess downstream effects on stress pathways .
Q. What strategies mitigate maleic acid’s cytotoxicity in long-term studies?
- Titrate maleic acid concentrations (1–20 ppm) using response surface methodology (RSM) to balance solubility and toxicity.
- Combine with antioxidants (e.g., ascorbic acid) to reduce oxidative stress, as shown in struvite crystallization studies .
Methodological Considerations
- Statistical Analysis: For dose-dependent studies, apply Kruskal-Wallis tests for non-parametric data (e.g., sclerotia counts) and report mean ± SEM .
- Safety Protocols: Adhere to OSHA guidelines for handling maleic acid (corrosive solid; use PPE and fume hoods). Hydrolysis to maleic anhydride requires moisture-controlled environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
